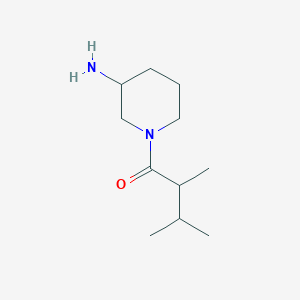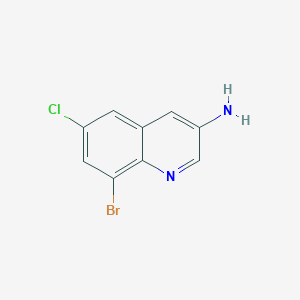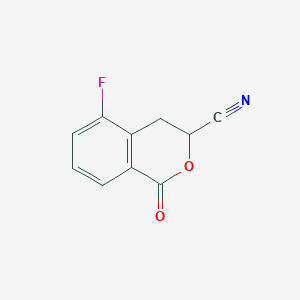![molecular formula C4H4F2N2OS B13207267 [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol typically involves the introduction of the difluoromethyl group into the thiadiazole ring. One common method is the reaction of 5-(chloromethyl)-1,3,4-thiadiazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .
化学反应分析
Types of Reactions
[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiadiazole derivative with a reduced difluoromethyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
科学研究应用
[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
5-(Trifluoromethyl)-1,3,4-thiadiazole: Contains a trifluoromethyl group instead of a difluoromethyl group.
5-(Methyl)-1,3,4-thiadiazole: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds. These properties can enhance its biological activity and make it a valuable compound for various applications .
属性
IUPAC Name |
[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2OS/c5-3(6)4-8-7-2(1-9)10-4/h3,9H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZVBLXJTKZMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)C(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B13207193.png)

![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207215.png)

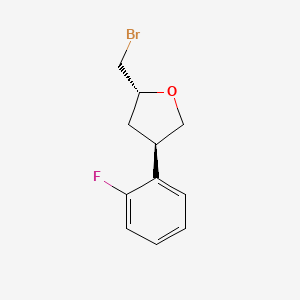
![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13207230.png)
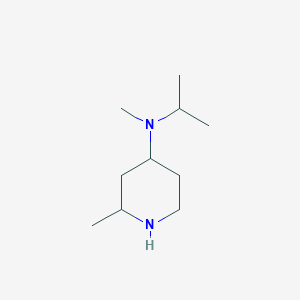
![2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13207254.png)
![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
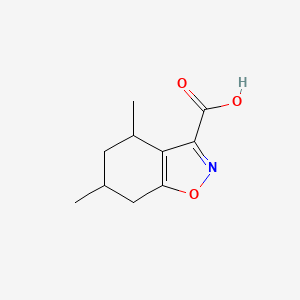
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
